molecular formula C21H28N4O4S B610489 RIP2 kinase inhibitor 2 CAS No. 1581270-11-2

RIP2 kinase inhibitor 2

Cat. No. B610489
M. Wt: 432.53
InChI Key: QODPGRHWJBWTJC-UHFFFAOYSA-N
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Description

RIP2 kinase inhibitor 2, also known as DCAM-253, is a potent small molecule tyrosine kinase inhibitor of RIP2 . It is a critical mediator of NLRs signaling for innate immune activation . It has been identified as a potential therapeutic target for various inflammatory diseases .


Synthesis Analysis

The synthesis of RIP2 kinase inhibitor 2 involves molecular modeling and chemoinformatics analyses . The RIPK2/ponatinib crystal structure is used as a reference, and chemical databases are searched for small molecules exerting binding interactions similar to those exerted by ponatinib .


Molecular Structure Analysis

The molecular structure of RIP2 kinase inhibitor 2 is analyzed using techniques such as Native mass spectrometry, NMR, cryo-electron microscopy, and Alphafold2 predictions . The RIPK2/ponatinib crystal structure is used as a reference .


Chemical Reactions Analysis

RIP2 kinase inhibitor 2 is involved in several chemical reactions. It prevents the recruitment of GEF-H1 to the Rip2/NLR signaling complexes and subsequent tyrosine phosphorylation of Rip2 . It also inhibits TNFα production induced by GEF-H1 dependent NLR activation .

Scientific Research Applications

  • Pyrazolocarboxamides as Potent RIP2 Kinase Inhibitors : Pyrazolocarboxamides have been identified as novel, potent, and selective inhibitors of RIP2 kinase. Their development was informed by fragment-based screening and X-ray crystallography, leading to significant advancements in kinase selectivity and potency. These inhibitors, like bridged bicyclic pyrazolocarboxamide 11, are poised for detailed investigation as therapeutic targets for autoinflammatory disorders (Haffner et al., 2019).

  • RIPK2 Inhibitors in Cancer and Inflammation : RIPK2 inhibitors have shown potential in inhibiting the proliferation of cancer cells and reducing NFκB activity. In vivo studies suggest their effectiveness in reducing intestinal and lung inflammation in rodent models, indicating potential therapeutic control of inflammation in diseases like inflammatory bowel disease, asthma, cystic fibrosis, primary sclerosing cholangitis, and pancreatitis (Salla et al., 2018).

  • GSK583 A Highly Potent and Selective RIP2 Inhibitor

    : GSK583 is a next-generation RIP2 inhibitor with high selectivity and potency. Its pharmacological precision enables detailed exploration of RIP2 kinase's role in various in vitro, in vivo, and ex vivo experiments, clarifying its role in NOD1 and NOD2 mediated disease pathogenesis (Haile et al., 2016).

  • Structural Basis for RIP2 Inhibitor Selectivity : The crystal structures of the RIP2 kinase domain complexed with various inhibitors provide insights into the protein's ability to adopt multiple conformations. These findings lay the foundation for designing potent and selective inhibitors of RIP2 kinase (Charnley et al., 2015).

  • Clinical Candidate for Treating Inflammatory Diseases : A novel RIP2 kinase inhibitor, currently in phase 1 clinical studies, has shown good kinase specificity and effectiveness in blocking proinflammatory cytokine responses in vivo and in human IBD explant samples. Its favorable properties suggest a low oral dose requirement in humans (Haile et al., 2019).

  • RIP2 in Autoinflammation and Immunity : RIP2 plays a crucial role in inflammatory responses to bacterial peptidoglycans. Its widespread expression and interactions with several proteins indicate functions beyond the NOD-signaling pathway, potentially influencing autoinflammation and immunity (Hofmann et al., 2020).

Future Directions

RIP2 kinase inhibitor 2 is seen as a promising therapeutic target for various inflammatory diseases, including asthma, sarcoidosis, inflammatory bowel disease (Crohn’s disease and ulcerative colitis), multiple sclerosis, and Blau syndrome . The increased interest in developing RIPK2 inhibitors has led to the clinical investigations of novel drug candidates .

properties

IUPAC Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODPGRHWJBWTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RIP2 kinase inhibitor 2

Citations

For This Compound
1
Citations
Z Lin, HH Liao, ZY Zhou, N Zhang, WJ Li… - European Journal of …, 2023 - Elsevier
… To pharmacologically inhibit RIP2, RIP2 kinase inhibitor 2, a RIP2 inhibitor, was dissolved in DMSO and then given to C57BL/6 adult male mice (weighed 23.5–27.5 g, aged 8 weeks) …
Number of citations: 2 www.sciencedirect.com

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